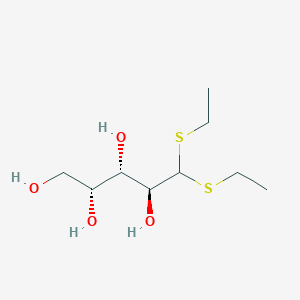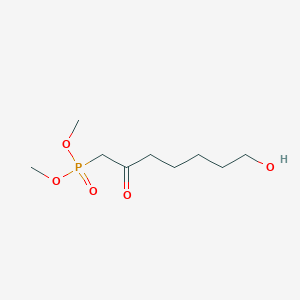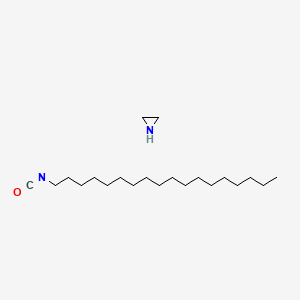
2-(4-thiomorpholinyl)-3-Pyridinamine
説明
“2-(4-thiomorpholinyl)-3-Pyridinamine” is a chemical compound . It is also known as “[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine” with a CAS Number: 886851-35-0 . It has a molecular weight of 209.32 .
Relevant Papers A paper titled “Exploration of Anticancer Potency of N(4) Thiomorpholinyl Isatin/Haloisatin Thiosemcarbazones on Coordination to Cu 2+ Ion” discusses the synthesis and characterization of a series of N(4) thiomorpholinyl isatin/haloisatin thiosemicarbazones and their copper(II) complexes . Although this paper does not directly discuss “2-(4-thiomorpholinyl)-3-Pyridinamine”, it provides valuable insights into the potential applications of thiomorpholinyl-based compounds in the field of medicinal chemistry .
科学的研究の応用
Phosphoinositide 3-Kinase Inhibition
A series of novel thiazolo[5,4-b]pyridine analogues, including those with a 2-pyridyl, 4-morpholinyl substitution, have been synthesized and shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. These compounds, characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), demonstrated significant inhibitory effects on PI3K, with one compound reaching an IC50 of 3.6 nm, highlighting the potential of such derivatives in cancer research and therapy (L. Xia et al., 2020).
Antimicrobial Activity
Thiomorpholine derivatives have been developed as potent bioactive molecules with antimicrobial properties. The synthesis involved nucleophilic substitution reactions leading to various thiomorpholine compounds, which were tested for their antimicrobial activity. These studies suggest the potential use of thiomorpholine derivatives in developing new antimicrobial agents (D. Kardile & N. Kalyane, 2010).
Photophysical Evaluation and Computational Study
Research on 2-substituted pyridines, including morpholino pyridine compounds, has demonstrated their potential as highly emissive fluorophores both in solution and the solid state. The study involved the synthesis of methoxypyridine and morpholinopyridine compounds, investigating their spectroscopic properties experimentally and computationally. These compounds showed high fluorescence quantum yields, indicating their applicability in materials science, particularly in the development of new fluorescent materials and organic electronics (Masayori Hagimori et al., 2019).
Corrosion Inhibition
2-Acetylpyridine-N(4)-morpholine thiosemicarbazone (HAcpMTSc) has been investigated as a corrosion inhibitor for mild steel in acidic media. Studies have shown its effectiveness in reducing corrosion through various spectroscopic techniques and surface analysis methods, indicating its utility in industrial applications where corrosion resistance is critical (S. Kumar et al., 2011).
Electrochromic and Electrochemical Properties
Derivatives of 2,5-di(2-thienyl)-1H-pyrrole incorporating 3-pyridinyl and 1,10-phenanthroline moieties have been synthesized and characterized for their electrochromic and electrochemical properties. These materials exhibit significant electroactivity and robust electrochromic behavior, making them suitable for applications in smart windows, displays, and other electrochromic devices (Jaeyoung Hwang et al., 2010).
作用機序
Target of Action
Similar compounds have been found to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s known that many compounds with similar structures interact with their targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as cell cycle arrest, apoptosis, or changes in cellular metabolism .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to induce various cellular responses, including changes in gene expression, induction of cell death, or alterations in cell signaling .
特性
IUPAC Name |
2-thiomorpholin-4-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRQBHZPUKCMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-thiomorpholinyl)-3-Pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





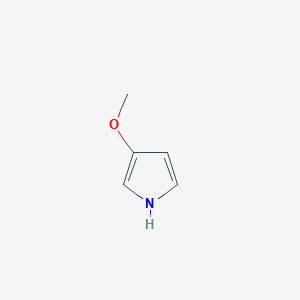

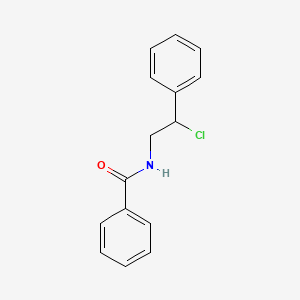
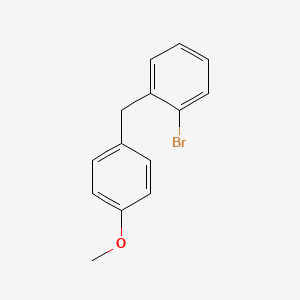
![N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278906.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278913.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B3278921.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)
